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Cyclobutanecarboxaldehyde

Cat. No.: B128957
CAS No.: 2987-17-9
M. Wt: 84.12 g/mol
InChI Key: INVYSLWXPIEDIQ-UHFFFAOYSA-N
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Description

Historical Context and Significance of Small Ring Compounds in Synthesis

The study of small ring compounds, particularly cyclopropane (B1198618) and cyclobutane (B1203170), has been a cornerstone in the development of organic chemistry. The German chemist Adolf von Baeyer, in 1890, first proposed a theory of ring strain, suggesting that the deviation of bond angles from the ideal tetrahedral angle of 109.5° in small rings would lead to instability. libretexts.org Cyclobutane itself was first synthesized in 1907, a discovery that marked a significant step in understanding cyclic hydrocarbons. nih.govru.nlwikipedia.org

Small ring systems are crucial in chemical synthesis because their inherent ring strain makes them versatile intermediates for a variety of chemical transformations. researchgate.net The strain energy of a cyclobutane ring is approximately 26.3 kcal/mol. nih.govmasterorganicchemistry.com This stored energy can be released in ring-opening reactions, allowing for the construction of complex molecular architectures that would be difficult to achieve otherwise. researchgate.net Consequently, cyclobutane derivatives are valuable starting materials and key components in the synthesis of pharmacologically active compounds and complex natural products. researchgate.netsolubilityofthings.com Their use in organic synthesis facilitates diverse reactions, including ring expansions and rearrangements. researchgate.net

Unique Structural Features of Cyclobutanecarboxaldehyde

The distinct chemical behavior of this compound arises from the combination of its two primary components: the cyclobutane ring and the aldehyde functional group.

This puckering creates two distinct positions for substituents on the ring: axial and equatorial, similar to the well-known chair conformation of cyclohexane. acs.org For this compound, this leads to different conformational isomers. Spectroscopic studies, including microwave and Raman spectroscopy, have shown that this compound exists as a mixture of conformers, primarily the equatorial-trans and equatorial-gauche forms. researchgate.net In the gas phase, the equatorial-gauche conformer is thermodynamically preferred, while the equatorial-trans rotamer is more stable in the liquid phase and is the only conformation present in the annealed solid state. researchgate.net The ability to exist in these specific, conformationally restricted states is a key feature that medicinal chemists exploit to enhance the biological activity of drug molecules. researchgate.netresearchgate.net

Table 1: Conformational Data of this compound

Property Equatorial-trans Conformer Equatorial-gauche Conformer
Thermodynamic Preference (Gas Phase) Less stable More stable
Thermodynamic Preference (Liquid Phase) More stable Less stable
Solid State Conformation Exclusive conformer Not present
Dipole Moment Component (μa) 1.65 ± 0.01 D 2.03 ± 0.01 D
Dipole Moment Component (μc) 1.23 ± 0.01 D 0.83 ± 0.06 D
Total Dipole Moment (μt) 2.06 ± 0.01 D 2.66 ± 0.02 D

Data sourced from spectroscopic studies. researchgate.net

The aldehyde group (-CHO) is one of the most reactive functional groups in organic chemistry. It is characterized by a polarized carbon-oxygen double bond, which makes the carbonyl carbon electrophilic and susceptible to nucleophilic attack. evitachem.com Typical reactions of this compound include:

Oxidation: The aldehyde can be oxidized to the corresponding Cyclobutanecarboxylic acid. chembk.comevitachem.com

Reduction: It can be reduced to form Cyclobutylmethanol. evitachem.com

Nucleophilic Addition: It readily undergoes nucleophilic addition reactions with various nucleophiles, such as alcohols and amines, to form products like hemiacetals and imines, respectively. ontosight.aievitachem.com

Decarbonylation: Under free radical conditions, it can undergo decarbonylation to yield cyclobutane. caltech.edu

The strained cyclobutane ring can influence the reactivity of the attached aldehyde group. ontosight.ai The unique electronic and steric environment provided by the puckered four-membered ring can affect reaction rates and stereochemical outcomes, making it a subject of interest in synthetic methodology development.

Table 2: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₅H₈O nih.gov
Molar Mass 84.12 g/mol nih.gov
Appearance Colorless liquid chembk.comguidechem.com
Odor Pungent chembk.comguidechem.com
Boiling Point 115-117 °C sigmaaldrich.com
Density ~0.93 g/cm³ chembk.comsigmaaldrich.com
CAS Number 2987-17-9 nih.gov

Data compiled from various chemical suppliers and databases. chembk.comnih.govsigmaaldrich.com

Overview of Research Directions and Challenges

This compound is a valuable intermediate in several areas of chemical research and industry. chemicalbook.com Its derivatives are explored for applications in:

Pharmaceuticals: The cyclobutane motif is increasingly incorporated into drug candidates to improve properties like metabolic stability, conformational restriction, and potency. nih.govru.nl this compound serves as a precursor for molecules with potential applications in treating neurological disorders, pain management, and inflammation. ganeshremedies.com

Agrochemicals and Fragrances: It is used as a building block in the synthesis of agrochemicals and in the perfumery industry. guidechem.com

The primary challenge in the broader application of cyclobutane-containing molecules is the difficulty associated with their synthesis. researchgate.net The high ring strain makes the formation of the four-membered ring synthetically challenging. harvard.edumdpi.com Common methods like [2+2] photocycloaddition reactions can be difficult to control and may require specialized equipment. harvard.edunih.gov Developing efficient, stereoselective, and scalable methods for the synthesis of substituted cyclobutanes, including this compound, remains an active area of research. Overcoming these synthetic hurdles is key to unlocking the full potential of this unique structural motif in various scientific fields. nih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
1-butene
2,2,6,6-Tetramethyl-1-piperidinyloxy free radical
2-methyl-2-pentene
Acetone
Alkenes
Ammonia
Benzyl mercaptan
Carbon monoxide
Cyclobutane
This compound
Cyclobutanecarboxylic acid
Cyclobutylmethanol
Cyclopentanecarboxaldehyde
Cyclopentane
Cyclopropane
Cyclopropanecarboxaldehyde
Dichloromethane (B109758)
Dimethyl-cyclopropylacetaldehyde
Diphenyl ether
Ethylene (B1197577)
Hydrazine
Hydroxylamine
Isopropylcyclopropane
Methane
Methylcyclopropane
Phenylcyclopropane
Potassium bromide
Potassium dihydrogenphosphate
Propenal
Sodium hydrogencarbonate
Sodium hypochlorite (B82951)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O B128957 Cyclobutanecarboxaldehyde CAS No. 2987-17-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutanecarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c6-4-5-2-1-3-5/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVYSLWXPIEDIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70498011
Record name Cyclobutanecarbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2987-17-9
Record name Cyclobutanecarboxaldehyde
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Record name Cyclobutanecarbaldehyde
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Record name Cyclobutanecarboxaldehyde
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Advanced Synthetic Methodologies for Cyclobutanecarboxaldehyde and Its Derivatives

Contemporary Synthesis Strategies for Cyclobutanecarboxaldehyde

This compound, a valuable building block in organic synthesis, can be prepared through various modern chemical transformations. ontosight.aiguidechem.com These methods primarily focus on the functional group manipulation of readily available cyclobutane (B1203170) precursors.

Oxidation of Cyclobutane-Containing Alcohols

A prevalent and effective method for the synthesis of this compound is the oxidation of cyclobutylmethanol. ontosight.aidss.go.th This transformation can be achieved using a variety of oxidizing agents, with the choice of reagent often influencing the reaction's efficiency and selectivity.

Common oxidation protocols include the use of chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and chromium trioxide. dss.go.th Swern oxidation, employing oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO), followed by a hindered base like triethylamine, is another widely utilized method. A notable byproduct of the Swern oxidation of cyclobutylmethanol can be the trimer 2,4,6-tricyclobutyl-1,3,5-trioxane, which can serve as a stable precursor to the aldehyde. researchgate.net

A specific example involves the oxidation of cyclobutylmethanol using 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst in the presence of sodium hypochlorite (B82951) (NaOCl) as the terminal oxidant. chemicalbook.com This reaction, carried out in a biphasic system of dichloromethane (B109758) and water with sodium bicarbonate, provides this compound in good yield. chemicalbook.com

Interactive Data Table: Oxidation of Cyclobutylmethanol

Oxidizing SystemStarting MaterialProductYield (%)Reference
TEMPO/NaOClCyclobutylmethanolThis compound70.4 chemicalbook.com
Chromium trioxide-pyridineCyclobutylmethanolThis compoundYield basis choice dss.go.th
Swern OxidationCyclobutylmethanolThis compound- researchgate.net

Methods Involving Free Radical Decarbonylation of Aldehydes

Free radical decarbonylation offers a distinct pathway to access cyclobutane structures from corresponding aldehydes. Studies have shown that the peroxide-initiated decarbonylation of this compound leads to the formation of cyclobutane. caltech.edu This type of reaction is significant for understanding the behavior of small-ring radicals and their potential for rearrangement. caltech.educaltech.edu The Barton decarboxylation, a well-known radical reaction, provides a method for removing a carboxylic acid group, which can be conceptually related to decarbonylation processes. libretexts.orgnptel.ac.in

Specialized Aldehyde Synthesis Techniques

Beyond direct oxidation, other specialized techniques exist for the preparation of this compound. One such method involves the reduction of cyclobutanecarboxylic acid derivatives. ontosight.ai For instance, the reduction of an acid chloride with lithium tri-t-butoxyaluminum hydride can yield the aldehyde, although careful control of reaction conditions is necessary to prevent over-reduction to the alcohol. orgsyn.org Another approach involves the formation of an acetal (B89532) intermediate, which is stable to the reducing conditions and can be subsequently hydrolyzed to afford the aldehyde. orgsyn.org

Enantioselective and Stereospecific Approaches

The synthesis of chiral cyclobutane derivatives is of significant interest due to their presence in bioactive molecules and their utility as synthetic intermediates. mdpi.comnih.govnih.govnih.gov Achieving stereocontrol in the synthesis of these four-membered rings presents a considerable challenge. calstate.edu

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. nih.govchiralpedia.comrsc.org In the context of cyclobutane synthesis, various catalytic systems have been developed. Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclobutenes provides an efficient route to chiral cyclobutanes. nih.govrsc.org Furthermore, organocatalytic methods, such as those employing chiral amines to form enamines or iminium ions, have been successfully applied to the enantioselective construction of substituted cyclobutanes through formal [2+2] cycloadditions. mdpi.comrsc.org A cascade reaction involving iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] photocycloaddition represents another innovative approach to enantioenriched cyclobutane derivatives. nih.govchemistryviews.org

Chiral Ligand Design for Stereocontrol

The design and selection of chiral ligands are crucial for achieving high levels of stereocontrol in metal-catalyzed asymmetric reactions. rsc.org For the rhodium-catalyzed arylation of cyclobutenes, chiral diene ligands have demonstrated excellent capability in controlling the diastereoselectivity of the reaction. rsc.org In cobalt-catalyzed [2+2] cycloadditions of alkynes and alkenes, phosphino-oxazoline ligands have been instrumental in achieving high enantioselectivity for the resulting cyclobutene (B1205218) products. nih.gov The development of new chiral ligands, including phosphoramidites and bisphosphines, continues to expand the scope and efficiency of asymmetric cyclobutane synthesis. chemistryviews.orgnih.gov

Control of Axial Chirality in Cyclobutane Derivatives

The establishment of axial chirality in cyclic systems, including cyclobutane derivatives, represents a sophisticated challenge in asymmetric synthesis. Unlike central chirality, which is focused on a stereogenic atom, axial chirality arises from restricted rotation around a bond axis. The control of such stereochemical features is crucial for accessing complex molecular architectures.

Recent strategies have emerged that leverage the transfer of chirality from a point source to an axis. In a concept known as transient-axial-chirality transfer, a chiral catalyst can induce transient axial chirality in a reactive intermediate, which is then transferred to the final product with high enantioselectivity. pku.edu.cn This approach relies on the formation of a sterically hindered metal-carbene species where rotation is restricted, thereby creating a temporary chiral axis. pku.edu.cn This principle has been demonstrated in rhodium-catalyzed reactions, offering a pathway to chiral frameworks that could be extended to complex cyclobutane systems. pku.edu.cn

Another powerful method involves the conversion of central chirality to axial chirality. This has been effectively demonstrated in the synthesis of axially chiral enamides, where an iridium-catalyzed asymmetric allylation establishes a stereocenter, and a subsequent base-promoted isomerization transfers this point chirality to a newly formed N-C chiral axis. researchgate.net The development of dynamic covalent chemistry in constrained biaryl systems also provides insights into modulating axial chirality, where the equilibrium between different stereoisomers can be controlled through reversible bond formation. acs.org While not demonstrated directly on a this compound core, these methodologies for creating and controlling axial chirality in molecules, including those with four-membered rings, are at the forefront of stereoselective synthesis. acs.orghal.science

Key Strategies for Inducing Axial Chirality

Strategy Description Catalyst/Reagent Example Ref.
Transient-Axial-Chirality Transfer A chiral catalyst creates a sterically hindered intermediate with temporary axial chirality, which directs the stereochemical outcome of the reaction. Chiral Dirhodium Complex pku.edu.cn
Central-to-Axial Chirality Transfer A pre-existing or newly formed stereocenter is used to control the formation of a stable chiral axis within the molecule. Iridium/Phosphoramidite-alkene Ligand researchgate.net

Synthesis of Substituted Cyclobutanecarboxaldehydes

The introduction of fluorine into organic molecules can significantly alter their chemical and biological properties. The synthesis of fluorinated this compound derivatives often involves the preparation of a fluorinated cyclobutane precursor followed by functional group manipulation.

One prominent route involves the nucleophilic fluorination of cyclobutane intermediates. For instance, diastereomerically pure cis- and trans-2- and 3-fluorocyclobutanecarboxylic acids have been synthesized, which serve as key intermediates. researchgate.net These carboxylic acids can be readily converted to the corresponding aldehydes via standard reduction protocols, such as conversion to an acid chloride followed by reduction. The synthesis of fluorinated chalcones and flavonoids often starts from fluorinated precursors, a strategy applicable to cyclobutane systems where a fluorinated aromatic aldehyde or ketone undergoes condensation reactions. mdpi.com

The synthesis of fluorinated derivatives can also be achieved by derivatizing cellulose (B213188) with pre-fluorinated reagents, a concept that can be adapted for other core structures. vt.edu More direct methods involve the use of fluorinating agents on a pre-formed cyclobutane ring. vt.edu The development of radical N-perfluoroalkylation–defluorination pathways for nitrosoarenes provides a method for creating fluorinated amide derivatives, highlighting the versatility of modern fluorination chemistry. nih.gov

Synthetic Approaches to Fluorinated Cyclobutane Derivatives

Starting Material Type Method Resulting Intermediate/Product Ref.
Substituted Cyclobutane Nucleophilic Fluorination Fluorocyclobutanecarboxylic Acid researchgate.net
Fluorinated Precursors Claisen-Schmidt Condensation Fluorinated Chalcone-like structures mdpi.com
Hydroxylated Compounds Derivatization with Fluorinating Agents Fluorinated Derivatives vt.edu

The synthesis of alkyl- and aryl-substituted cyclobutanecarboxaldehydes can be achieved through various strategic approaches, including cycloaddition reactions and the functionalization of pre-existing cyclobutane rings.

A powerful method for constructing substituted cyclobutane rings is the [2+2] cycloaddition. The reaction between alkenes and allenes, for example, can rapidly produce 1,3-substituted cyclobutanes. organic-chemistry.org Similarly, gold-catalyzed intermolecular [2+2] cycloadditions between chloroalkynes and unactivated alkenes yield substituted cyclobutenes, which can be subsequently hydrogenated and functionalized to the desired aldehyde. organic-chemistry.org Bicyclo[1.1.0]butanes (BCBs) have emerged as versatile building blocks; their ene-like reactions with arynes produce aryl-substituted cyclobutenes in high yields, which are precursors to saturated cyclobutane systems. chemrxiv.orgsemanticscholar.org

Alternatively, substitution can be performed on a pre-formed cyclobutane ring. The Suzuki-Miyaura coupling of potassium cyclobutyltrifluoroborates with aryl chlorides provides a direct route to aryl-substituted cyclobutanes. organic-chemistry.org A multi-step sequence starting from commercially available materials has been used to synthesize 1-(3,5-dimethoxyphenyl)this compound, a key intermediate for more complex molecules. nih.gov This synthesis demonstrates a common strategy where the cyclobutane ring is built first, followed by the introduction of the aldehyde functionality. nih.gov Deformylative halogenation of aldehydes to produce alkyl halides offers a complementary pathway where an aldehyde can be converted into a functionalized alkyl halide, a versatile intermediate in organic synthesis. nih.govijrpr.com

Selected Methods for Alkyl/Aryl-Substituted Cyclobutanes

Method Description Key Reagents/Catalysts Ref.
[2+2] Cycloaddition Reaction of alkenes with allenoates or chloroalkynes. - / Gold Catalyst organic-chemistry.orgorganic-chemistry.org
Alder-Ene Reaction Reaction of bicyclo[1.1.0]butanes with arynes. KF, 18-crown-6 chemrxiv.orgsemanticscholar.org
Suzuki-Miyaura Coupling Cross-coupling of cyclobutyltrifluoroborates with aryl halides. Palladium Catalyst organic-chemistry.org

The synthesis of cyclobutanecarboxaldehydes bearing multiple functional groups requires robust and selective methodologies. These compounds are valuable as building blocks for complex molecules in medicinal chemistry and materials science.

A common strategy involves the construction of a cyclobutane ring that already contains one or more functional groups, followed by further modifications. For example, the synthesis of various cyclobutane-containing carboxylic acid modulators has been reported, involving intermediates like trans-3-(3-phenoxyphenyl)cyclobutanecarbaldehyde. google.com This highlights a synthetic sequence where an aryl group and an ether linkage are present on the cyclobutane ring bearing the aldehyde.

The preparation of 3-amino-3-(cyclobutylmethyl)-2-hydroxy-propionamide hydrochloride utilizes this compound as a key starting material. google.com The aldehyde is first reacted with nitromethane (B149229) in a Henry reaction to introduce a nitro and a hydroxyl group, demonstrating the aldehyde's utility in building multi-functionalized structures. google.com The synthesis of cannabinoid receptor agonists also relies on multi-substituted cyclobutane intermediates, such as 1-(3,5-dimethoxyphenyl)this compound, which contains both aryl and methoxy (B1213986) functionalities. nih.gov These examples showcase that the aldehyde group is often introduced onto a cyclobutane ring that has been pre-functionalized with other desired groups, or the aldehyde itself serves as a handle for introducing further complexity.

Mechanistic Investigations of Reactions Involving Cyclobutanecarboxaldehyde

Reactivity Profiles of the Aldehyde Moiety

The aldehyde functional group in cyclobutanecarboxaldehyde is the primary site of chemical reactivity, undergoing a variety of transformations typical of aldehydes, but with nuances introduced by the attached cyclobutyl ring.

The carbonyl carbon of an aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate. This fundamental process of nucleophilic addition is central to many reactions of this compound.

A variety of nucleophiles can add to the carbonyl group of this compound, leading to a diverse range of products. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the π-bond and creating a new single bond. The resulting alkoxide intermediate is then typically protonated to yield the final alcohol product.

Key examples of nucleophilic addition reactions with this compound include:

Grignard Reaction: The addition of an organomagnesium halide (Grignard reagent) to this compound results in the formation of a secondary alcohol. The reaction proceeds through a six-membered ring transition state.

Wittig Reaction: This reaction provides a pathway to synthesize alkenes from aldehydes. A phosphorus ylide (Wittig reagent) reacts with this compound to form an oxaphosphetane intermediate, which then decomposes to yield an alkene and triphenylphosphine (B44618) oxide.

Cyanohydrin Formation: The addition of a cyanide ion (from a source like HCN or KCN) to the carbonyl group forms a cyanohydrin. This reaction is reversible and base-catalyzed.

Acetal (B89532) Formation: In the presence of an acid catalyst, alcohols add to this compound to form hemiacetals, which can then react with a second equivalent of the alcohol to produce a stable acetal.

ReactionNucleophileProduct Type
Grignard ReactionR-MgXSecondary Alcohol
Wittig ReactionPh₃P=CHRAlkene
Cyanohydrin Formation⁻CNCyanohydrin
Acetal FormationR-OHAcetal

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄) can be used to convert this compound to cyclobutanecarboxylic acid. The mechanism of oxidation with chromic acid involves the formation of a chromate (B82759) ester, followed by an elimination reaction that removes the aldehydic proton and results in the carboxylic acid.

Reduction: The reduction of this compound to cyclobutylmethanol can be achieved using various reducing agents. Metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed. The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is subsequently protonated. Catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, Ni) can also effect this transformation.

Reaction TypeReagentProduct
OxidationH₂CrO₄ or KMnO₄Cyclobutanecarboxylic acid
ReductionNaBH₄ or LiAlH₄Cyclobutylmethanol
H₂/Catalyst (Pd, Pt, Ni)

Ring Strain Effects on Reactivity and Rearrangements

The cyclobutane (B1203170) ring is characterized by significant ring strain, which arises from both angle strain and torsional strain. This inherent strain has a profound impact on the reactivity of this compound and can drive unique rearrangement reactions.

The ideal bond angle for sp³-hybridized carbon atoms is 109.5°. In a planar cyclobutane, the internal C-C-C bond angles would be 90°, leading to substantial angle strain. libretexts.org To partially alleviate this, the cyclobutane ring adopts a puckered or "butterfly" conformation. dalalinstitute.com This puckering slightly decreases the angle strain but introduces torsional strain due to the eclipsing of hydrogen atoms on adjacent carbon atoms. masterorganicchemistry.com

The total ring strain in cyclobutane is approximately 26.3 kcal/mol. wikipedia.org This strain energy can be quantified by comparing the heat of combustion per CH₂ group of cyclobutane with that of a strain-free acyclic alkane. libretexts.org The inherent instability associated with this ring strain makes cyclobutane derivatives susceptible to reactions that lead to ring-opening or rearrangement to less strained systems. researchgate.net

A key consequence of the ring strain in cyclobutane systems is their propensity to undergo ring expansion reactions, particularly when a carbocation is formed adjacent to the ring.

The formation of a cyclobutylmethylcarbenium ion, for instance, during the solvolysis of a cyclobutylmethyl derivative or the protonation of a vinylcyclobutane, can trigger a rapid and often irreversible ring expansion. This rearrangement is a type of Wagner-Meerwein shift, a class of carbocation 1,2-rearrangement reactions. wikipedia.orglibretexts.org

The driving force for this rearrangement is twofold: the relief of the significant ring strain in the four-membered ring and the formation of a more stable carbocation. echemi.comchemistrysteps.com The primary cyclobutylmethylcarbenium ion rearranges to a more stable secondary or tertiary cyclopentyl cation.

The mechanism involves the migration of one of the C-C bonds of the cyclobutane ring to the adjacent carbocationic center. This concerted process leads to the expansion of the four-membered ring to a five-membered ring. The resulting cyclopentyl cation can then be trapped by a nucleophile or undergo elimination to form a cyclopentene (B43876) derivative. ugent.be This propensity for ring expansion is a dominant feature in the chemistry of cyclobutane systems bearing a potential carbocationic center adjacent to the ring. stackexchange.com

Mechanisms of Ring Expansion Reactions

Semipinacol Rearrangements in Cyclobutane Systems

The semipinacol rearrangement is a valuable carbon-carbon bond-forming reaction that involves the 1,2-migration of a carbon or hydrogen atom in a β-amino alcohol, typically initiated by diazotization. In cyclobutane systems, this rearrangement can be a powerful tool for ring expansion, driven by the release of inherent ring strain. While direct semipinacol rearrangement of this compound itself is not the typical substrate, the reaction is highly relevant to its derivatives, such as 2-amino-1-cyclobutylethanol, which can be synthesized from the aldehyde.

The general mechanism involves the formation of a carbocation adjacent to a hydroxyl-bearing carbon. wikipedia.org In the context of a cyclobutane derivative, the process would be initiated by the treatment of a 1-cyclobutyl-2-aminoethanol derivative with nitrous acid, generating a transient diazonium ion. Loss of nitrogen gas (N₂) leads to the formation of a primary carbocation. This is followed by the migration of one of the cyclobutane ring carbons to the carbocation center. This migration is concerted with the formation of a carbonyl group, resulting in the expansion of the four-membered ring to a five-membered ring, a cyclopentanone (B42830) derivative. The primary driving force for this rearrangement is the relief of the significant ring strain present in the cyclobutane ring (approximately 26.5 kcal/mol). nih.gov

The key steps of the semipinacol rearrangement in a cyclobutane system derived from this compound are outlined below:

Diazotization: The amino group of the β-amino alcohol is converted to a diazonium salt upon treatment with nitrous acid.

Formation of Carbocation: The diazonium group, being an excellent leaving group, departs as nitrogen gas, generating a primary carbocation.

1,2-Alkyl Migration and Ring Expansion: A carbon atom from the adjacent cyclobutane ring migrates to the electron-deficient carbon center. This step is driven by the release of ring strain and the formation of a more stable cyclopentyl system.

Formation of Carbonyl: The migration is accompanied by the formation of a carbonyl group, yielding a cyclopentanone product.

This rearrangement provides an efficient pathway for the synthesis of cyclopentanone derivatives from this compound precursors. nih.gov

Table 1: Key Steps in the Semipinacol Rearrangement of a Cyclobutane System

Step Description Intermediate/Product
1 Diazotization of the amino alcohol Diazonium salt
2 Loss of N₂ Primary carbocation
3 1,2-Alkyl shift Transition state leading to ring expansion

Strain-Release Driven Reactions

The reactivity of this compound is significantly influenced by the inherent strain of the cyclobutane ring. libretexts.orglibretexts.org This strain, a combination of angle strain and torsional strain, makes the molecule susceptible to reactions that lead to ring-opening or ring-expansion, as these processes relieve the strain energy. nih.govresearchgate.net

One of the prominent strain-release driven reactions is ring expansion, as seen in the semipinacol rearrangement discussed previously. The conversion of the four-membered ring to a less strained five- or six-membered ring is a powerful thermodynamic driving force. researchgate.net For instance, the acid-catalyzed rearrangement of cyclobutanol (B46151) derivatives, which can be accessed from this compound, often leads to ring-expanded products.

Another manifestation of strain-release is in reactions involving the formation of a radical or a carbocation on the carbon adjacent to the cyclobutane ring (the carbinyl position). The cyclobutylcarbinyl radical, for example, can undergo a rapid ring-opening to form the 4-pentenyl radical. This process is driven by the release of the cyclobutane's ring strain.

The high strain energy of cyclobutanes has been harnessed for the selective opening of the ring to produce valuable linear aliphatic compounds. rsc.org While many of these methods involve transition metal catalysis or the generation of cyclobutyloxy radicals, the underlying principle remains the release of ring strain. rsc.org The presence of the aldehyde group in this compound can influence the regioselectivity of such ring-opening reactions, providing a handle for further synthetic transformations.

Table 2: Comparison of Ring Strain in Small Cycloalkanes

Cycloalkane Ring Strain (kcal/mol) C-C-C Bond Angle (°)
Cyclopropane (B1198618) 27.5 60
Cyclobutane 26.5 90 (approx.)
Cyclopentane 6.5 108 (approx.)

Data sourced from various organic chemistry textbooks.

Photochemistry of this compound

Excited State Reactivity and Hydrogen Abstraction

The photochemistry of this compound is characterized by reactions that proceed from its electronically excited states. google.com Upon absorption of ultraviolet light, the aldehyde can be promoted to an excited singlet state (S₁), which can then undergo intersystem crossing to a triplet state (T₁). beilstein-journals.org The reactivity of these excited states, particularly the n,π* triplet state, is dominated by two main processes: α-cleavage (Norrish Type I) and hydrogen abstraction. beilstein-journals.org

Hydrogen abstraction can occur either intramolecularly or intermolecularly from a suitable hydrogen donor solvent. youtube.com In the case of intermolecular hydrogen abstraction, the excited carbonyl oxygen abstracts a hydrogen atom from the solvent, leading to the formation of a pair of radicals. rsc.org For example, in the presence of a hydrogen-donating solvent (RH), the excited this compound will abstract a hydrogen atom to form a cyclobutylhydroxymethyl radical and a solvent-derived radical (R•).

The efficiency of hydrogen abstraction is dependent on the nature of the excited state. Generally, the n,π* excited state is more reactive in hydrogen abstraction reactions than the π,π* state. oxfordsciencetrove.com This is because in the n,π* state, the unpaired electron is localized on the oxygen atom, giving it radical-like character.

Photoproduct Formation and Mechanistic Pathways

The photolysis of this compound leads to a variety of products, with the distribution being dependent on the reaction conditions, such as the phase (gas or solution) and the presence of other reagents.

In the gas phase, the photolysis of this compound at 313 nm primarily yields carbon monoxide (CO), cyclobutane, (E)-but-2-ene, and ethylene (B1197577). rsc.org The formation of CO, cyclobutane, and the butenes is proposed to occur via an initial α-cleavage of the aldehyde, a characteristic Norrish Type I reaction. rsc.org This cleavage results in the formation of a cyclobutyl radical and a formyl radical (•CHO). The formyl radical can then decarbonylate to give a hydrogen atom and CO. The cyclobutyl radical can then undergo various reactions, including dimerization, disproportionation, or rearrangement.

The formation of ethylene is suggested to arise from a molecular decomposition of the electronically excited this compound. rsc.org

In solution, in the presence of a hydrogen-donating solvent, the primary photochemical process is intermolecular hydrogen abstraction, leading to the formation of a cyclobutylhydroxymethyl radical. The subsequent reactions of this radical with the solvent-derived radical can lead to a variety of products.

The mechanistic pathways in photochemical reactions are often complex, involving multiple excited states and radical intermediates. iupac.orglibretexts.org

Table 3: Major Photoproducts of this compound in the Gas Phase

Product Proposed Mechanistic Origin
Carbon Monoxide (CO) α-Cleavage (Norrish Type I)
Cyclobutane α-Cleavage (Norrish Type I)
(E)-But-2-ene α-Cleavage (Norrish Type I) followed by rearrangement

Data from the gas-phase photolysis of this compound. rsc.org

Chemically Induced Dynamic Nuclear Spin Polarization (CIDNP) Studies

Chemically Induced Dynamic Nuclear Spin Polarization (CIDNP) is a powerful spectroscopic technique used to study the mechanisms of radical reactions. ias.ac.in It is observed as enhanced absorption or emission signals in the NMR spectra of products formed from radical pair intermediates. copernicus.org The observation of CIDNP effects provides definitive evidence for the involvement of radical pairs in a reaction mechanism. nih.gov

The photolysis of this compound has been studied using CIDNP. acs.org These studies provide insight into the behavior of the radical pairs formed upon photochemical excitation. The CIDNP effect arises from the spin-sorting that occurs during the evolution of the radical pair, which can exist in either a singlet or triplet state. nih.gov The recombination or disproportionation of these radical pairs leads to products with non-equilibrium nuclear spin populations, resulting in the characteristic enhanced NMR signals.

By analyzing the sign and magnitude of the CIDNP signals, information can be obtained about the nature of the radical pair precursor (singlet or triplet), the g-factors of the individual radicals, and the hyperfine coupling constants of the magnetic nuclei within the radicals. In the context of this compound photochemistry, CIDNP studies can help to elucidate the mechanistic details of processes like hydrogen abstraction and α-cleavage by probing the transient radical intermediates that are formed. google.com

Radical Reactions and Intermediates

This compound can serve as a precursor to various radical intermediates, primarily through photochemical processes or reactions with radical initiators. uchicago.edulibretexts.org The most common radical intermediate is the cyclobutylcarbinyl radical, which can be generated via hydrogen abstraction from the aldehyde by another radical. utexas.edu

The structure and stability of radicals are key to understanding their reactivity. libretexts.orgyoutube.com Alkyl radicals are generally sp² hybridized with the unpaired electron residing in a p-orbital. libretexts.org The stability of radicals follows the order: tertiary > secondary > primary, due to hyperconjugation. youtube.com

A key reaction of the cyclobutylcarbinyl radical is its propensity to undergo ring-opening. acs.org This is a strain-release driven process that converts the strained four-membered ring into a more stable, open-chain radical. Specifically, the cyclobutylcarbinyl radical can rearrange to the 4-pentenyl radical. The rate of this ring-opening is often very fast, making it a useful "radical clock" in mechanistic studies.

The radical intermediates derived from this compound can undergo a variety of subsequent reactions, including: oxfordsciencetrove.comnih.govresearchgate.net

Hydrogen abstraction: The radical can abstract a hydrogen atom from a donor molecule to form a stable product.

Addition to multiple bonds: The radical can add to an alkene or alkyne, propagating a radical chain.

Dimerization: Two radicals can combine to form a covalent bond.

Disproportionation: One radical abstracts a hydrogen atom from another, leading to an alkane and an alkene.

The specific pathway taken by the radical intermediate will depend on the reaction conditions and the presence of other reactive species. nih.gov

Table 4: Common Reactions of Radical Intermediates

Reaction Type Description
Hydrogen Abstraction A radical removes a hydrogen atom from another molecule.
Addition to π-bonds A radical adds across a double or triple bond.
Dimerization Two radicals combine to form a single molecule.
Disproportionation Two radicals react to form an alkane and an alkene.

Free Radical Decarbonylation Mechanisms

The decarbonylation of this compound, particularly through photochemical initiation, proceeds via a free radical mechanism. The process is initiated by the homolytic cleavage of the carbon-carbon bond between the carbonyl group and the cyclobutane ring, a process known as α-cleavage or Norrish Type I reaction.

Upon absorption of ultraviolet light, the this compound molecule is promoted to an excited state. In this state, the α-cleavage occurs, generating a radical pair consisting of a formyl radical (•CHO) and a cyclobutyl radical.

The subsequent steps in the mechanism involve the decarbonylation of the formyl radical to produce carbon monoxide (CO) and a hydrogen atom. The cyclobutyl radical can then undergo several competing reaction pathways, including:

Hydrogen abstraction: The cyclobutyl radical can abstract a hydrogen atom from another molecule to form cyclobutane.

Rearrangement: The highly strained cyclobutyl radical can undergo ring-opening to form the more stable allylcarbinyl (but-3-en-1-yl) radical. This rearranged radical can then lead to the formation of products like ethylene and other unsaturated hydrocarbons.

Combination with other radicals: The cyclobutyl radical can combine with other radicals present in the reaction mixture.

The gas-phase photolysis of this compound at 313 nm has been shown to yield a mixture of products including carbon monoxide, cyclobutane, (E)-but-2-ene, ethylene, and but-1-ene. The formation of CO, cyclobutane, (E)-but-2-ene, and but-1-ene is consistent with a mechanism initiated by α-cleavage.

Role of "Non-Classical" Radical Intermediates

The concept of "non-classical" intermediates is well-established for carbocations, where charge is delocalized over more than two atoms, leading to unusual stability and reactivity. While the term "non-classical" is not as formally defined for radicals, the behavior of certain radical intermediates in the reactions of this compound exhibits characteristics that deviate from simple, localized radical behavior, warranting a discussion in a similar vein.

The key intermediate in the free radical decarbonylation of this compound is the cyclobutylcarbinyl radical . This radical is of significant interest due to the influence of the strained four-membered ring on its structure and reactivity. The inherent ring strain of the cyclobutane moiety can influence the stability and subsequent reaction pathways of the adjacent radical center.

Research on the rearrangement of bicyclic cyclobutylcarbinyl radicals has provided valuable insights into the factors governing their reactivity. Computational studies have been employed to determine the energy barriers for competing pathways such as ring opening and ring expansion. These studies reveal that the fate of the cyclobutylcarbinyl radical is a delicate balance between kinetic and thermodynamic factors.

For instance, in the rearrangement of unsubstituted bicyclo[3.2.0]hept-1-yl-methyl radical, a model for a constrained cyclobutylcarbinyl radical, ring expansion is the favored pathway over ring opening. This preference is attributed to a lower free energy barrier for the ring expansion transition state.

Calculated Free Energy Barriers for Rearrangement of an Unsubstituted Bicyclic Cyclobutylcarbinyl Radical
Rearrangement PathwayFree Energy Barrier (ΔG) in kcal/mol
Ring Opening+16.5
Ring Expansion+10.1

The propensity of the cyclobutylcarbinyl radical to undergo rapid rearrangement highlights its "non-classical" character in the sense that its reactivity is not solely dictated by the properties of a simple, localized primary radical. The strain energy of the cyclobutane ring plays a crucial role in lowering the activation energy for rearrangement pathways that lead to less strained products. This inherent tendency to rearrange is a key feature that distinguishes its chemistry from that of analogous unstrained alkyl radicals. The unique reactivity of this intermediate is a direct consequence of the electronic and steric properties imparted by the cyclobutyl ring, making it a fascinating subject of mechanistic studies.

Applications of Cyclobutanecarboxaldehyde in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

The utility of cyclobutanecarboxaldehyde as a synthetic intermediate is well-established. chemicalbook.com It functions as a key component in the assembly of intricate molecular architectures due to the unique conformational constraints and reactivity conferred by the cyclobutane (B1203170) moiety. guidechem.comresearchgate.net Organic chemists utilize it as a versatile starting material, leveraging the aldehyde for a wide array of transformations while the carbocyclic ring provides a rigid scaffold. guidechem.comresearchgate.net The development of methods to create complex cyclobutane building blocks is a significant goal, aiming to bridge the structural gap between simple synthetic molecules and complex natural products. nih.govnih.gov

This compound is a fundamental precursor in the synthesis of various organic compounds, including those with direct applications as pharmaceuticals and agrochemicals. guidechem.comatomfair.com The cyclobutane motif is a feature in several biologically active molecules, valued for its ability to act as a conformationally restricted scaffold. researchgate.net In the pharmaceutical sector, derivatives of this compound are investigated for a range of therapeutic areas. For instance, it serves as a precursor for novel drug candidates with potential uses in treating neurological disorders, pain management, and as anti-inflammatory agents. ganeshremedies.com The unique sp³-rich structure of the cyclobutane ring offers distinct advantages in drug design, influencing properties like metabolic stability and binding affinity. researchgate.net

Table 1: Examples of Therapeutic Areas for this compound Derivatives

Therapeutic Area Potential Application
Neurology Precursor for novel drug candidates. ganeshremedies.com
Pain Management Building block for potential analgesic compounds. ganeshremedies.com

Beyond the life sciences, this compound is employed in the synthesis of specialty chemicals, particularly in the flavor and fragrance industry. atomfair.comganeshremedies.com Its unique structural properties contribute to the creation of novel scent and flavor profiles. guidechem.com The aldehyde group can be readily transformed into other functionalities, allowing for the synthesis of a diverse range of esters, alcohols, and other derivatives used in perfumery.

Role in Natural Product Synthesis

The synthesis of natural products containing a cyclobutane ring is a significant area of research, driven by the diverse and potent biological activities these molecules often exhibit. rsc.orgresearchgate.netresearchgate.net These complex structures present considerable synthetic challenges, making the development of efficient strategies for their construction a key focus for organic chemists. researchgate.netsemanticscholar.org

Cyclobutane rings are found in a wide array of natural products, including terpenoids, alkaloids, and steroids. rsc.orgresearchgate.net These compounds display fascinating molecular architectures and are often investigated for their pharmaceutical potential. kib.ac.cnnih.gov The presence of the strained four-membered ring is crucial to their biological function. The [2+2] cycloaddition is a primary method for synthesizing the cyclobutane core in these molecules. kib.ac.cnnih.govnih.gov

Table 2: Selected Cyclobutane-Containing Natural Products and Their Significance

Natural Product Family Significance / Activity Key Synthetic Challenge
Piperarborenines Biologically active alkaloids. kib.ac.cn Stereoselective construction of a polysubstituted cyclobutane ring. kib.ac.cn
Grandisol Pheromone component. semanticscholar.org Efficient assembly of the functionalized cyclobutane core. semanticscholar.org
Pipercyclobutanamides Biologically active amides. kib.ac.cn Control of stereochemistry on the cyclobutane ring. kib.ac.cn

The total synthesis of complex natural products is a benchmark for the capabilities of modern organic chemistry. nih.govnih.gov In the context of cyclobutane-containing natural products, this compound represents a strategic starting material. It provides a pre-formed four-membered ring with a versatile aldehyde handle, which can be elaborated through various synthetic operations.

Catalytic Applications

While direct use of this compound as a catalyst is not widely reported, it serves as a valuable precursor for the synthesis of molecules that have catalytic applications. Researchers have utilized this aldehyde as a starting material for the synthesis of chiral ligands. atomfair.com These ligands can then be complexed with transition metals to create catalysts for asymmetric reactions, which are crucial for producing enantiomerically pure pharmaceuticals. Furthermore, derivatives of this compound, such as cyclobutanones, can participate in catalytic reactions like rhodium-catalyzed decarbonylative cycloadditions, demonstrating the utility of the cyclobutane scaffold in catalytic transformations. nih.gov

Transition Metal Catalysis (e.g., Palladium-Catalyzed Reactions)

This compound and its derivatives serve as versatile substrates in transition metal-catalyzed reactions, particularly those involving palladium. These reactions often leverage the inherent ring strain of the cyclobutane moiety to drive unique chemical transformations. Palladium catalysts are effective in promoting cross-coupling reactions, which are fundamental processes for forming carbon-carbon and carbon-heteroatom bonds. tcichemicals.comnih.gov

In a typical catalytic cycle for a palladium-catalyzed cross-coupling reaction, the process begins with the reduction of a palladium(II) precursor to the active palladium(0) species. This is followed by an oxidative addition of an organic halide to the palladium(0) complex, forming an organopalladium(II) intermediate. Subsequently, a transmetalation step with an organometallic reagent occurs, leading to a diorganopalladium(II) complex. The final step is a reductive elimination, which forms the desired product and regenerates the palladium(0) catalyst, allowing the cycle to continue. nih.govyoutube.com

Research has demonstrated the utility of palladium catalysts with sterically hindered and electron-rich ligands, such as tertiary alkyl phosphines, in enhancing catalytic activity, especially with less reactive substrates. tcichemicals.com More recently, N-heterocyclic carbene (NHC) ligands have been shown to be highly effective in activating palladium catalysts, offering both high activity and stability. tcichemicals.com Palladacycle catalysts have also been developed to provide a more efficient generation of the active palladium species. tcichemicals.commdpi.com

One notable application involves the palladium-catalyzed asymmetric cross-coupling of cyclobutanol (B46151) derivatives with unactivated olefins. This method allows for the construction of chiral benzene-fused cyclic compounds with high regio-, chemo-, and enantioselectivity, proceeding through a β-carbon elimination pathway. nih.gov

Brønsted Acid Catalysis

Brønsted acid catalysis plays a significant role in the transformation of cyclobutane-containing molecules, including derivatives of this compound. These catalysts can activate substrates and control reaction pathways, leading to the stereoselective formation of complex molecular architectures. rsc.orgrsc.org

A key application of Brønsted acid catalysis is in tandem reactions for the diastereoselective synthesis of cyclobuta-fused tetrahydroquinoline carboxylic esters from anilines and 2-alkylenecyclobutanones. rsc.org In these reactions, the Brønsted acid catalyzes a dynamic diastereoselective cyclization, resulting in the formation of three contiguous stereocenters with high stereoselectivity. rsc.org

Furthermore, chiral Brønsted acids, such as phosphoric acids, have been successfully employed in enantioselective reactions. For instance, they can catalyze the propargylation of aldehydes to produce chiral homopropargylic alcohols. nih.gov Mechanistic studies, supported by computational calculations, suggest that the catalyst activates the reaction by forming a strong hydrogen bond with the substrate. nih.gov The stereochemical outcome of these reactions is often dictated by steric interactions between the substrate, the reagent, and the bulky substituents of the chiral catalyst. nih.gov

The acidity of the Brønsted acid catalyst can be a crucial factor in determining the reaction's selectivity. ehu.es Computational and experimental studies have shown that by tuning the acidity of the catalyst, it is possible to control the outcome of complex reaction cascades, such as ring contractions of cyclooctatetraene (B1213319) oxide, to selectively yield different products. ehu.es

Organocatalysis and Biocatalysis in this compound Transformations

Organocatalysis and biocatalysis represent powerful strategies for the transformation of organic molecules, including those with a cyclobutane framework. These catalytic approaches are often considered "greener" alternatives to metal-based catalysis and can provide high levels of stereoselectivity under mild reaction conditions. researchgate.net

Organocatalysts, which are small organic molecules, can mimic the function of enzymes and have been employed in a wide array of asymmetric syntheses. researchgate.netnih.gov They can be combined with other catalytic methods, such as photocatalysis, to enable novel transformations. nih.gov For instance, enamine/iminium catalysts can activate carbonyl compounds, while nucleophilic catalysts like N-heterocyclic carbenes can reverse the reactivity of certain substrates. nih.gov Chiral Brønsted acids also fall under the umbrella of organocatalysis and are used to activate substrates through hydrogen bonding. nih.gov

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. mdpi.com This approach offers high specificity and selectivity, often under aqueous and mild conditions. mdpi.com Biocatalysts can be used for the production of valuable chemicals from renewable resources. mdpi.com The combination of organocatalysis and biocatalysis in one-pot procedures is an emerging area of research, aiming to harness the advantages of both systems to achieve efficient and selective multi-step reactions. researchgate.net

Synthesis of Nitrogen and Oxygen Heterocycles

Cyclobutane derivatives, including this compound, are valuable building blocks in the synthesis of nitrogen and oxygen heterocycles. These heterocyclic structures are prevalent in a vast number of biologically active natural products and pharmaceuticals. beilstein-journals.org The ring strain of the cyclobutane core can be strategically exploited in ring-expansion, -contraction, and ring-opening reactions to construct a variety of heterocyclic systems. chim.it

The synthesis of these heterocycles often involves intramolecular reactions, such as the Prins reaction, to form different-sized oxacycles and nitrogen heterocycles. Various catalytic methods, including the use of transition metals, are employed to facilitate these transformations. elsevierpure.com

Aza-Retro-Claisen Rearrangements

The aza-Claisen rearrangement is a powerful tool in organic synthesis for the formation of carbon-carbon bonds and the introduction of nitrogen-containing functionalities. tcichemicals.com This pericyclic reaction typically involves the thermal or Lewis acid-catalyzed rearrangement of allyl vinyl amines or related structures to form γ,δ-unsaturated imines. tcichemicals.com

A notable variant is the Overman rearrangement, which allows for the asymmetric synthesis of chiral allylic amines from achiral allylic imidates. libretexts.org This transformation can be catalyzed by palladium complexes, such as ferrocenyloxazoline palladacycles, to achieve high enantioselectivity. libretexts.org The catalytic system can also promote the cyclization of related substrates to form five-membered nitrogen-containing heterocycles. libretexts.org The mechanism is proposed to involve an aminopalladation of the alkene followed by its insertion into the palladium-nitrogen bond. libretexts.org The aza-Claisen rearrangement has been utilized as a key step in the synthesis of specialized anilines, which are precursors to efficient catalysts for olefin metathesis. rsc.org

Medium-Ring Heterocycle Formation

The synthesis of medium-sized heterocycles, which contain 8 to 11 atoms in the ring, presents a significant challenge in organic synthesis due to unfavorable enthalpic and entropic factors. mdpi.com However, these structures are found in numerous biologically active natural products, making their synthesis an important area of research. mdpi.com

Transition metal-catalyzed intramolecular cyclization has emerged as a key strategy for constructing these challenging ring systems. mdpi.com Palladium-catalyzed reactions have been particularly successful in this regard. For example, domino reactions involving intramolecular N-arylation, C-H activation, and aryl-aryl bond formation have been used to synthesize N-polyheterocycles with 8- to 13-membered rings. mdpi.com Another approach involves the palladium-catalyzed [5 + 4] formal cycloaddition to create benzofuran-fused nine-membered heterocycles, with enantioselective versions of this reaction achieving high yields and excellent enantioselectivity. mdpi.com

Advanced Material Science Applications

Cyclobutane-containing molecules are of interest in advanced material science due to the unique structural and reactive properties imparted by the strained four-membered ring. The incorporation of cyclobutane units into polymers and other materials can influence their physical and chemical characteristics.

One area of application is in the synthesis of architecturally complex polymers. Truxinates and truxillates, which are dimers containing cyclobutane rings formed via [2+2] photocycloadditions, serve as building blocks for such polymers. researchgate.net The rigid and defined stereochemistry of the cyclobutane ring can be used to control the three-dimensional structure of the resulting macromolecules.

Furthermore, the reactivity of the cyclobutane ring can be harnessed for creating responsive materials. For instance, the ring-opening of cyclobutane derivatives can be triggered by external stimuli, leading to changes in material properties. While direct applications of this compound in this area are not extensively detailed, its derivatives, after conversion to suitable monomers, could potentially be used in the synthesis of polymers with tailored properties for applications in areas such as drug delivery, self-healing materials, and molecular electronics.

Computational and Theoretical Studies on Cyclobutanecarboxaldehyde

Molecular Structure and Conformational Dynamics

Computational studies have been employed to investigate the geometrical structure and conformational dynamics of cyclobutanecarboxaldehyde. The topography of its potential energy surfaces in the low-energy region reveals the existence of different conformers. Detailed analysis has focused on four low-frequency molecular vibrations: symmetric ring-CHO-bending, ring puckering, antisymmetric ring-CHO-bending, and torsion. fnkcrr.ru These vibrations are crucial in understanding the molecule's flexibility and the transitions between its various conformational states.

The puckered nature of the cyclobutane (B1203170) ring, combined with the orientation of the aldehyde group, gives rise to a complex conformational landscape. Theoretical calculations help to elucidate the relative energies of these conformers and the energy barriers that separate them. This information is fundamental to understanding the molecule's behavior in different environments and its reactivity.

Analysis of Ring Strain and Electronic Effects

The four-membered ring of this compound inherently possesses significant ring strain, a consequence of the deviation of its bond angles from the ideal sp³ tetrahedral angle of 109.5°. libretexts.org This strain has a profound impact on the molecule's stability and chemical reactivity. stackexchange.comnih.gov Computational methods are invaluable for quantifying this strain and understanding its electronic consequences.

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and properties of molecules like this compound. mdpi.comnih.gov DFT calculations allow for the accurate determination of molecular geometries, energies, and thermodynamic data. fu-berlin.de By calculating the total energy of the molecule, which corresponds to its formation from atomic nuclei and electrons, researchers can gain insights into its stability. fu-berlin.de

DFT methods are employed to calculate various molecular properties that can be correlated with experimental data. nih.gov For this compound, DFT calculations can provide a detailed picture of the electron density distribution, which is crucial for understanding its reactivity. mdpi.com These calculations can also be used to model reaction pathways and determine activation energies, providing a theoretical basis for experimental observations. fu-berlin.de

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.orgyoutube.com The interaction between the HOMO of one reactant and the LUMO of another is a key factor in determining the feasibility and outcome of a chemical reaction. wikipedia.org

For this compound, FMO analysis helps to predict its behavior in various reactions. The energy and shape of the HOMO are related to the molecule's ability to act as a nucleophile or a base, while the LUMO's properties determine its electrophilicity. youtube.com By examining the coefficients of the atomic orbitals that contribute to the HOMO and LUMO, one can predict the most likely sites for nucleophilic or electrophilic attack.

OrbitalDescriptionRole in Reactivity
HOMO Highest Occupied Molecular OrbitalDetermines nucleophilicity and basicity. youtube.com
LUMO Lowest Unoccupied Molecular OrbitalDetermines electrophilicity. youtube.com

Natural Bond Orbital (NBO) analysis provides a localized picture of chemical bonding within a molecule. nih.govuba.ar It partitions the complex many-electron wavefunction into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that correspond to the familiar Lewis structure representation. uba.ar This method is particularly useful for analyzing donor-acceptor interactions and delocalization effects. wisc.edu

In the context of this compound, NBO analysis can quantify the hybridization of atomic orbitals and the polarization of chemical bonds. For instance, in a study of a related compound, cyclobutane-1,2-dione, NBO analysis was used to determine the Wiberg bond indices for C-C bonds in an intermediate and a transition state, providing insight into the extent of bond breaking and formation during a reaction. beilstein-journals.org This type of analysis can reveal how the electronic structure of the cyclobutane ring and the aldehyde group influence each other.

Vibrational Spectroscopy and Theoretical Spectra Correlation

Vibrational spectroscopy, including infrared (IR) spectroscopy, is a key experimental technique for identifying functional groups and determining the structure of molecules. dtic.milyale.edu Theoretical calculations play a crucial role in interpreting experimental vibrational spectra. By computing the vibrational frequencies and their corresponding intensities, researchers can create a theoretical spectrum that can be compared with the experimental one. nih.gov

For substituted cyclobutane compounds, specific absorption regions can be correlated with vibrations of the cyclobutane ring system. dtic.mil In the case of this compound, theoretical calculations can help to assign the observed spectral bands to specific vibrational modes, such as C-H stretching, C=O stretching, and various ring deformation modes. The correlation between theoretical and experimental spectra provides a powerful method for confirming the molecular structure and understanding its vibrational dynamics. biorxiv.org The accuracy of these theoretical predictions is often improved by applying a scaling factor to the calculated frequencies. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides essential tools for modeling chemical reaction pathways and analyzing the structures and energies of transition states. By mapping the potential energy surface of a reaction, researchers can identify the minimum energy path that connects reactants to products via a transition state. This allows for the calculation of activation energies, which are critical for understanding reaction rates.

For reactions involving this compound, such as nucleophilic additions to the carbonyl group or reactions involving the cyclobutane ring, computational modeling can elucidate the detailed mechanism. For example, in the study of the base-catalyzed reactions of cyclobutane-1,2-dione, computational methods were used to locate transition states and intermediates for different reaction paths. beilstein-journals.org This analysis revealed that some initially considered pathways were not viable as stationary points on the potential energy surface, while other, more complex pathways were identified. beilstein-journals.org Such studies provide a molecular-level understanding of the factors that control the reactivity and selectivity of chemical transformations.

Analytical and Spectroscopic Characterization in Research

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC) is a premier technique for assessing the purity of volatile compounds like cyclobutanecarboxaldehyde. analyticaltoxicology.com In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved based on the differential partitioning of the compound between the stationary phase and the inert carrier gas (mobile phase). youtube.com

The retention time—the time it takes for the compound to travel through the column to the detector—is a characteristic property under a specific set of conditions (e.g., column type, temperature program, and gas flow rate). copernicus.org By comparing the retention time of the sample to that of a known standard, the compound can be identified. The area under the peak in the resulting chromatogram is proportional to the amount of the compound present, allowing for the quantitative determination of purity and the detection of any volatile impurities.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique used for purity analysis. It is particularly useful for less volatile compounds or those that are thermally unstable. For this compound, reversed-phase HPLC can be employed to determine its purity by separating it from non-volatile impurities or starting materials from a synthesis.

Chiral HPLC: Chiral HPLC is a specialized form of HPLC used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. nih.govsigmaaldrich.com this compound itself is an achiral molecule as it does not possess a chiral center and therefore does not have enantiomers. Consequently, chiral HPLC is not applicable for determining its enantiomeric excess, as this value is inherently zero. heraldopenaccess.usuma.es However, chiral HPLC becomes a critical analytical tool in reactions where this compound is used as a prochiral substrate to synthesize a chiral product. In such cases, chiral HPLC would be used to determine the enantiomeric excess of the resulting chiral alcohol, amine, or other adducts.

Other Analytical Techniques

In addition to nuclear magnetic resonance (NMR) and vibrational spectroscopy, a variety of other analytical techniques are employed in the comprehensive characterization of this compound. These methods provide valuable information regarding the compound's purity, molecular mass, fragmentation patterns, and three-dimensional structure. Techniques such as mass spectrometry, gas chromatography, and X-ray crystallography are crucial in confirming the identity and elucidating the structural intricacies of this cycloalkane aldehyde.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of this compound, GC separates the compound from a mixture based on its boiling point and interaction with the stationary phase of the chromatography column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The fragmentation pattern provides significant structural information. For this compound (molar mass: 84.12 g/mol ), the molecular ion peak [M]+ is expected at an m/z of 84.

Key fragmentation pathways for aldehydes often involve α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this compound, α-cleavage could result in the loss of the formyl radical (•CHO, 29 u) to produce a cyclobutyl cation at m/z 55, or the loss of a hydrogen atom to yield a [M-1]+ ion at m/z 83. Cleavage of the cyclobutane (B1203170) ring can also occur, leading to characteristic fragments. For instance, the loss of ethene (C2H4, 28 u) from the molecular ion would result in a fragment at m/z 56.

A hypothetical fragmentation pattern for this compound is presented in the interactive table below, based on common fragmentation patterns of aldehydes and cycloalkanes.

m/z Proposed Fragment Ion Possible Fragmentation Pathway
84[C5H8O]+•Molecular Ion
83[C5H7O]+Loss of H• from the aldehyde group
56[C3H4O]+•Loss of ethene (C2H4)
55[C4H7]+Loss of the formyl radical (•CHO)
41[C3H5]+Allyl cation from ring fragmentation
29[CHO]+Formyl cation

This table is based on theoretical fragmentation patterns and may not represent all observed peaks in an experimental spectrum.

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. While obtaining a suitable single crystal of the relatively volatile this compound can be challenging, analysis of its solid-state derivatives or closely related compounds provides invaluable structural data for the cyclobutane ring system.

Studies on various cyclobutane derivatives have revealed that the four-membered ring is not planar but typically adopts a puckered conformation to relieve ring strain. The degree of puckering, or the dihedral angle, can vary depending on the nature and position of the substituents. In many substituted cyclobutanes, the ring exists in a dynamic equilibrium between two puckered conformations.

X-ray diffraction studies on crystalline cyclobutane derivatives provide precise measurements of bond lengths and angles. Typical C-C bond lengths in a cyclobutane ring are around 1.55 Å, which is slightly longer than the C-C bond in a typical alkane, a consequence of the ring strain. The internal C-C-C bond angles are close to 90°, a significant deviation from the ideal tetrahedral angle of 109.5°, which is the primary source of the ring strain.

The table below summarizes typical structural parameters for a substituted cyclobutane ring, as determined by X-ray crystallography of various derivatives.

Structural Parameter Typical Value Comment
C-C Bond Length~1.55 ÅLonger than a typical alkane C-C bond
C-C-C Bond Angle~90°indicative of significant ring strain
Dihedral Angle (Puckering)10° - 35°The ring is typically non-planar
Substituent PositionAxial or EquatorialInfluences the degree of ring puckering

These values are generalized from various cyclobutane derivatives and may differ for this compound itself.

The crystallographic data are crucial for understanding the conformational preferences of the aldehyde group relative to the cyclobutane ring, which can exist in either an axial or equatorial position in the puckered conformation. This structural information is vital for computational modeling and for understanding the reactivity of this compound.

Environmental and Atmospheric Chemistry Research

Gas Phase Reactions with Atmospheric Radicals (OH, NO3)

The primary removal process for cyclobutanecarboxaldehyde in the troposphere is through gas-phase reactions with photochemically generated radicals, principally the hydroxyl (OH) radical during the daytime and the nitrate (B79036) (NO3) radical at night. The rates of these reactions are crucial for determining the atmospheric lifetime of the compound.

Detailed laboratory studies have measured the rate coefficients for the reactions of this compound with OH and NO3 radicals. These experiments are typically conducted in simulation chambers under controlled conditions of temperature and pressure that mimic the atmosphere. europa.euscispace.comcopernicus.org One key study utilized the relative rate method with long-path Fourier Transform Infrared (FT-IR) detection to determine these coefficients at 298 ± 2 K and atmospheric pressure. europa.euscispace.comcopernicus.org

The reaction with the OH radical proceeds via H-atom abstraction from the aldehyde group, which is a common reaction pathway for aldehydes. The reaction with the NO3 radical is also significant, particularly during nighttime hours when OH radical concentrations are low. nist.gov

The experimentally determined rate coefficients for these reactions are presented in the table below.

Atmospheric RadicalRate Coefficient (cm³ molecule⁻¹ s⁻¹)
Hydroxyl Radical (OH)(2.66 ± 0.06) x 10⁻¹¹
Nitrate Radical (NO₃)(1.99 ± 0.06) x 10⁻¹⁴
Data sourced from D'Anna et al. (2005) at 298 ± 2 K. europa.euscispace.comcopernicus.org

Formation of Secondary Oxidation Products

The oxidation of this compound by OH and NO3 radicals leads to the formation of a complex mixture of secondary oxidation products. europa.eu The initial reaction, H-atom abstraction from the aldehydic group, forms a cyclobutanecarbonyl radical. This radical rapidly adds molecular oxygen (O₂) to form a cyclobutanecarbonyl peroxy radical. Subsequent reactions of this peroxy radical with other atmospheric constituents, such as nitric oxide (NO) and nitrogen dioxide (NO₂), lead to a variety of stable and transient products. europa.eucopernicus.org

Investigations using advanced analytical techniques like long-path FT-IR spectroscopy and proton-transfer-reaction mass spectrometry (PTR-MS) have identified a range of products from these reactions. europa.euscispace.comcopernicus.org The identified secondary oxidation products include:

Cycloketones: Formed through decomposition of intermediate radicals.

Cycloalkyl nitrates: Resulting from the reaction of alkyl peroxy radicals with NO.

Nitroperoxycarbonyl cycloalkanes: Products characteristic of the NO₃ radical-initiated oxidation.

Multifunctional compounds: Species containing carbonyl, hydroxy, and nitrooxy functional groups. europa.eucopernicus.org

Smaller, more oxidized fragments: The breakdown of the cyclobutane (B1203170) ring can lead to the formation of smaller molecules such as formaldehyde (B43269) (HCHO), formic acid (HCOOH), carbon monoxide (CO), and carbon dioxide (CO₂). europa.eucopernicus.org

These secondary products can have different atmospheric fates and impacts. Some may contribute to the formation of secondary organic aerosol (SOA), while others may undergo further photochemical reactions. europa.eu

Environmental Fate and Degradation Pathways

The environmental fate of this compound is primarily dictated by its atmospheric lifetime, which is determined by the rate of its reaction with OH and NO3 radicals. A shorter lifetime indicates faster removal from the atmosphere.

The atmospheric lifetime (τ) of this compound with respect to reaction with a specific radical can be estimated using the following equation:

τ = 1 / (k * [X])

where 'k' is the rate coefficient for the reaction and '[X]' is the average atmospheric concentration of the radical.

Reaction with OH radicals: Using the rate coefficient of 2.66 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ europa.euscispace.com and a typical global average 24-hour OH radical concentration of 1 x 10⁶ molecules cm⁻³, the atmospheric lifetime of this compound is calculated to be approximately 10.4 hours. This indicates that its degradation during the daytime is rapid.

Reaction with NO3 radicals: Using the rate coefficient of 1.99 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ europa.euscispace.com and a representative nighttime NO3 radical concentration of 5 x 10⁸ molecules cm⁻³, the atmospheric lifetime is calculated to be about 2.8 hours. This demonstrates that nighttime degradation via reaction with NO3 radicals is also a significant removal pathway.

Future Directions and Emerging Research Areas

Novel Catalytic Systems for Cyclobutanecarboxaldehyde Transformations

The development of innovative catalytic systems is paramount to unlocking the full synthetic potential of this compound. Future research is expected to focus on several key areas:

Palladium-Catalyzed Cross-Coupling Reactions: Building on recent successes, further exploration of palladium-catalyzed cross-coupling reactions involving derivatives of this compound is anticipated. A notable example is the enantioselective carbene cross-coupling of this compound-derived N-tosylhydrazones with aryl bromides. nih.gov This method provides access to axially chiral alkylidenecyclobutanes, which are valuable structures in materials science and medicinal chemistry. Future work will likely focus on expanding the scope of coupling partners and developing more efficient and versatile palladium catalysts. The general mechanism for such cross-coupling reactions typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. tudelft.nl

Organocatalysis: Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. acs.org Proline and its derivatives, for instance, have been successfully employed in asymmetric aldol (B89426) reactions of various aldehydes. acs.orgaablocks.com The application of such organocatalysts to this compound in aldol and other carbon-carbon bond-forming reactions is a promising area for future investigation. These reactions could provide enantiomerically enriched products that are valuable intermediates for the synthesis of complex molecules.

Catalytic Hydrogenation and Oxidation: The aldehyde functional group of this compound is amenable to both reduction and oxidation. While the catalytic hydrogenation of aldehydes to alcohols is a well-established industrial process, google.comcmu.edu the development of highly selective and efficient catalytic systems for the hydrogenation of this compound to cyclobutylmethanol warrants further investigation. Conversely, the catalytic oxidation of this compound to cyclobutanecarboxylic acid using environmentally benign oxidants is another area of interest. Systems like TEMPO/Oxone have shown promise for the mild and selective oxidation of various alcohols to aldehydes and ketones, and similar principles could be applied to the oxidation of this compound. nih.gov

Table 1: Emerging Catalytic Transformations for this compound
TransformationCatalyst TypePotential ProductsSignificance
Asymmetric Cross-CouplingPalladium-basedAxially chiral alkylidenecyclobutanesAccess to unique stereoisomers for materials and medicinal chemistry.
Asymmetric Aldol ReactionOrganocatalysts (e.g., Proline)Chiral β-hydroxy aldehydesEnantiomerically enriched building blocks for complex molecule synthesis.
Selective HydrogenationHeterogeneous or Homogeneous Metal CatalystsCyclobutylmethanolImportant intermediate for pharmaceuticals and materials.
Selective OxidationMetal-free (e.g., TEMPO) or Metal-basedCyclobutanecarboxylic acidVersatile synthetic intermediate.

Exploration in Medicinal Chemistry Scaffolds

The rigid, three-dimensional structure of the cyclobutane (B1203170) ring makes it an attractive scaffold in medicinal chemistry. baranlab.orgnih.gov It can act as a bioisostere for other groups, improve metabolic stability, and provide conformational constraint to a molecule, potentially leading to enhanced potency and selectivity. baranlab.org this compound is a key starting material for accessing a variety of cyclobutane-containing scaffolds.

Antiviral Agents: The cyclobutane motif has been incorporated into a number of antiviral compounds. nih.gov For instance, cyclobakuchiols, which contain a cyclobutane ring, have demonstrated anti-influenza A virus activity. nih.govresearchgate.net The synthesis of novel cyclobutane-containing nucleoside analogues as potential antiviral agents is an active area of research. pharmablock.com this compound can serve as a versatile precursor for the elaboration of such complex molecules.

Kinase Inhibitors: Kinase inhibitors are a major class of targeted cancer therapies. nih.gov The incorporation of cyclobutane scaffolds into kinase inhibitors has been shown to improve their pharmacological properties. nih.gov For example, the replacement of a more flexible ring system with a cyclobutane can lead to increased potency and selectivity. The synthesis of apalutamide, an androgen receptor antagonist, utilizes cyclobutanone (B123998) as a key building block, highlighting the potential for the closely related this compound in this area. nih.gov

Antibacterial and Anticancer Agents: Cyclobutane-containing alkaloids have been isolated from various natural sources and have shown promising biological activities, including antibacterial and anticancer properties. researchgate.net The development of synthetic routes to these natural products and their analogues, potentially starting from this compound, is a significant area of interest for drug discovery.

Table 2: Potential Applications of this compound in Medicinal Chemistry
Therapeutic AreaScaffold TypeRationale for Cyclobutane Inclusion
AntiviralNucleoside Analogues, Natural Product DerivativesConformational rigidity, potential for improved binding to viral enzymes.
OncologyKinase Inhibitors, Androgen Receptor AntagonistsIncreased potency and selectivity, improved metabolic stability.
AntibacterialAlkaloid AnaloguesMimicking natural product scaffolds with known antibacterial activity.

Integration with Flow Chemistry and Automation

The integration of modern synthesis technologies, such as flow chemistry and automation, offers significant advantages in terms of efficiency, safety, and scalability. nih.govspringernature.com The application of these technologies to reactions involving this compound is a burgeoning area of research.

Flow Chemistry: Continuous flow reactors provide enhanced heat and mass transfer, allowing for reactions to be performed under conditions that are difficult to achieve in traditional batch processes. nih.govspringernature.com This is particularly beneficial for highly exothermic or fast reactions. The synthesis of cyclobutane derivatives, which can involve strained intermediates and energetic reactions, is well-suited for flow chemistry. youtube.com Furthermore, gas-liquid reactions, such as hydrogenations, can be performed more safely and efficiently in flow reactors. frontiersin.orgguidechem.com The application of flow chemistry to the catalytic hydrogenation or oxidation of this compound could lead to safer and more scalable processes.

Automation: Automated synthesis platforms can significantly accelerate the discovery and optimization of new reactions and synthetic routes. nih.gov These systems can perform a large number of experiments in a short period, varying parameters such as catalyst, solvent, and temperature. The use of automation in conjunction with flow chemistry can create powerful platforms for the rapid development of synthetic methods for this compound transformations and the synthesis of libraries of cyclobutane-containing compounds for drug discovery.

Applications in Sustainable Chemistry

The principles of green chemistry are increasingly guiding the development of new chemical processes. researchgate.net For this compound, this translates to the development of more sustainable synthetic routes and its utilization in environmentally benign applications.

Green Synthesis Routes: The development of synthetic methods that utilize renewable starting materials, reduce waste, and employ non-toxic reagents and solvents is a key goal of green chemistry. researchgate.net Photochemical [2+2] cycloadditions, a common method for synthesizing cyclobutane rings, can be a green alternative to other methods, especially when using visible light and environmentally friendly photosensitizers. nih.gov The synthesis of cyclobutane-containing building blocks from biorenewable sources, such as sorbic acid, has also been demonstrated. nih.gov

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. tudelft.nlnih.govresearchgate.net The biocatalytic reduction of aldehydes to alcohols and the oxidation of alcohols to aldehydes are well-established transformations. tudelft.nlcmu.edu The use of oxidoreductases for the selective reduction of this compound to cyclobutylmethanol or the oxidation of cyclobutylmethanol to this compound is a promising area for sustainable synthesis. Carboxylate reductases (CARs) are another class of enzymes that can catalyze the reduction of carboxylic acids to aldehydes, offering a potential biocatalytic route to this compound from cyclobutanecarboxylic acid. researchgate.net

Table 3: Sustainable Chemistry Approaches for this compound
ApproachDescriptionPotential Benefits
Green Synthesis Utilization of renewable feedstocks, photochemical methods, and waste reduction strategies.Reduced environmental impact, lower reliance on fossil fuels.
Biocatalysis Use of enzymes (e.g., oxidoreductases, carboxylate reductases) for transformations.High selectivity, mild reaction conditions, reduced use of hazardous reagents.

Q & A

Q. What are the critical physical and chemical properties of cyclobutanecarboxaldehyde that influence experimental design?

this compound has a boiling point of 42°C (749 mm Hg), a density of 0.736 g/mL at 25°C, and a vapor pressure of 6.57 psi at 20°C . These properties necessitate careful handling in open systems due to volatility and flammability risks. Stability studies should account for its low melting point (-134.7°C) to avoid unintended phase changes during storage or reactions. Researchers should prioritize inert atmospheres (e.g., nitrogen) and low-temperature storage to mitigate degradation.

Q. What synthetic routes are viable for laboratory-scale preparation of this compound?

A common method involves oxidation of cyclobutanemethanol using pyridinium chlorochromate (PCC) in dichloromethane under anhydrous conditions . Alternative pathways include ozonolysis of cyclobutene derivatives or hydrolysis of 2,2-dimethoxy-3-methyl-cyclobutanecarboxaldehyde (CAS 98202-71-2) under acidic conditions . Purification typically employs fractional distillation or column chromatography, with purity verified via GC-MS.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the aldehyde proton (δ 9.5–10.5 ppm) and cyclobutane ring protons (δ 1.5–3.0 ppm). Infrared (IR) spectroscopy identifies the carbonyl stretch (~1720 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) ensures purity and detects byproducts like cyclobutanecarboxylic acid .

Q. What safety protocols are essential when handling this compound?

Use fume hoods to limit inhalation exposure, and wear nitrile gloves and chemical-resistant aprons. Spills should be neutralized with sodium bicarbonate and absorbed using inert materials like vermiculite. Storage requires airtight containers at 0–6°C to reduce vapor pressure risks .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize this compound synthesis?

Employ a factorial design to test variables like temperature (20–60°C), catalyst loading (0.5–5 mol%), and solvent polarity. Response surface methodology (RSM) can model yield and selectivity, with statistical validation via ANOVA . For example, a Central Composite Design (CCD) might reveal that 40°C and 3 mol% PCC maximize yield while minimizing cyclobutanecarboxylic acid formation.

Q. What strategies resolve contradictions in reported reactivity data for this compound?

Conduct systematic reviews to compare studies, emphasizing methodological differences (e.g., solvent choice, catalyst purity). Replicate conflicting experiments under controlled conditions, and apply meta-analysis to identify confounding variables . For instance, discrepancies in aldol condensation yields may stem from varying base strengths (e.g., NaOH vs. LDA).

Q. Which computational approaches model this compound’s conformational dynamics?

Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts ring puckering and aldehyde group orientation. Molecular Dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) reveal solvent effects on stability . Such models guide experimentalists in predicting reactivity trends, such as nucleophilic attack at the carbonyl carbon.

Q. How should controlled stability studies evaluate this compound under diverse storage conditions?

Design accelerated aging experiments with variables: temperature (4°C, 25°C, 40°C), humidity (0%, 50%, 90%), and light exposure (UV vs. dark). Monitor degradation via HPLC, identifying primary degradation products (e.g., cyclobutane dimer). Kinetic modeling (Arrhenius equation) extrapolates shelf-life under standard conditions .

Q. What methodologies ensure reproducibility in this compound-based reaction protocols?

Document all parameters: reagent grades, equipment calibration (e.g., HPLC column batch), and environmental controls (humidity, O₂ levels). Use internal standards (e.g., deuterated analogs) for quantitative NMR and validate methods via interlaboratory comparisons .

Q. How can researchers integrate this compound into novel reaction cascades?

Explore tandem reactions, such as in situ generation of this compound from cyclobutane precursors followed by Strecker amino acid synthesis. Monitor intermediates via real-time FTIR or inline NMR to optimize cascade efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.